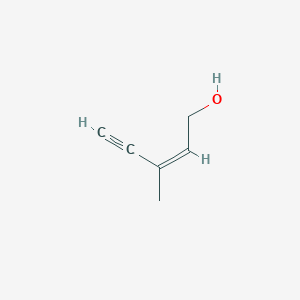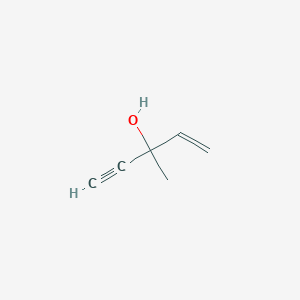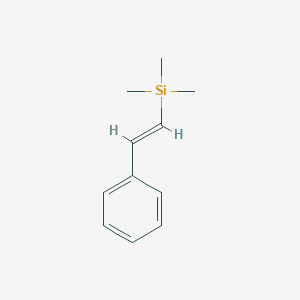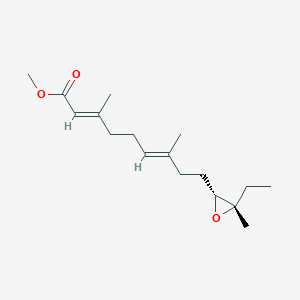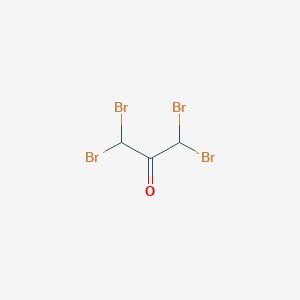
1,1,3,3-Tetrabromoacetone
説明
Synthesis Analysis
The synthesis of halogenated acetone derivatives, such as 1,1,3,3-Tetrabromoacetone, typically involves the introduction of halogen atoms into the acetone framework. While the papers do not specifically address the synthesis of 1,1,3,3-Tetrabromoacetone, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 3-bromo-1,1,1-trifluoroacetone is described as a versatile building block for creating various trifluoromethylated compounds . This suggests that similar methodologies could potentially be applied to synthesize 1,1,3,3-Tetrabromoacetone, with appropriate modifications to incorporate bromine atoms at the desired positions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,1,3,3-Tetrabromoacetone can be complex, with the presence of multiple halogen atoms influencing their geometry and electronic properties. The papers discuss structural features based on IR, NMR, and XRD analysis . Although these papers do not directly analyze 1,1,3,3-Tetrabromoacetone, they highlight the importance of such techniques in understanding the molecular structure of halogenated compounds.
Chemical Reactions Analysis
The reactivity of halogenated acetones, including 1,1,3,3-Tetrabromoacetone, is influenced by the presence of halogen atoms, which can make the compounds more reactive in certain chemical reactions. The papers do not provide specific reactions for 1,1,3,3-Tetrabromoacetone, but they do mention the use of halogenated acetones as building blocks for synthesizing heterocycles and aliphatic compounds . This indicates that 1,1,3,3-Tetrabromoacetone could potentially participate in similar reactions, serving as a precursor for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetones are determined by their molecular structure. The papers do not discuss the properties of 1,1,3,3-Tetrabromoacetone specifically, but they do describe the properties of related compounds. For example, 1,2,3,4-tetrafluoropentacene is mentioned to have high stability in the solid state and ambipolar charge transport characteristics when used in OFET devices . These insights into the properties of similar compounds can provide a basis for hypothesizing the properties of 1,1,3,3-Tetrabromoacetone, such as its potential stability and reactivity.
科学的研究の応用
Organocatalysis in Chemical Synthesis : Tetrapeptides containing a primary amine and D-Pro-Gly or D-Pro-Aib segments were synthesized and applied as catalysts for aldol reactions. 1,1,3,3-Tetrabromoacetone played a role in these reactions, demonstrating the compound's utility in organic synthesis and catalysis (Feng-Chun Wu et al., 2009).
Analytical Chemistry Applications : The derivative of 1,3-dichloro-1,1,3,3-tetrafluoroacetone was used for amino acid analysis, showcasing its role in analytical techniques. This derivative showed high response to electron capture detectors, indicating its potential in sensitive detection methods (P. Hušek, 1974).
Natural Product Synthesis : In the field of natural product synthesis, 1,1,3,3-Tetrabromoacetone has been utilized in the synthesis of various compounds. The polybromo ketone-iron carbonyl reaction, a key step in synthesizing tropane alkaloids, employed 1,1,3,3-Tetrabromoacetone (Ryoji Noyori & Yoshihiro Hayakawa, 1985).
Materials Science and Polymer Chemistry : Research in materials science and polymer chemistry has also utilized 1,1,3,3-Tetrabromoacetone. For example, halogenated epoxy type resins were synthesized using tetrabromo and tetrachloro derivatives, indicating its utility in developing advanced materials (F. Holahan et al., 1967).
Synthesis of Complex Organic Molecules : 1,1,3,3-Tetrabromoacetone has been used in the synthesis of complex organic molecules, such as 9,10-Dihydro-9,10-propanoanthracene-12-ones, demonstrating its versatility in organic chemistry (A. El‐Wareth et al., 1994).
Safety And Hazards
1,1,3,3-Tetrabromoacetone is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
1,1,3,3-tetrabromopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br4O/c4-2(5)1(8)3(6)7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMNBOHOBWEEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Br)Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345973 | |
| Record name | 1,1,3,3-Tetrabromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetrabromoacetone | |
CAS RN |
22612-89-1 | |
| Record name | 1,1,3,3-Tetrabromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetrabromoacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)
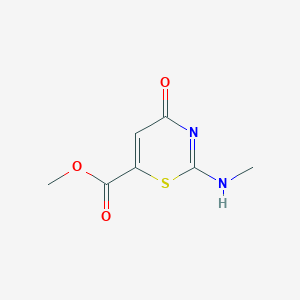
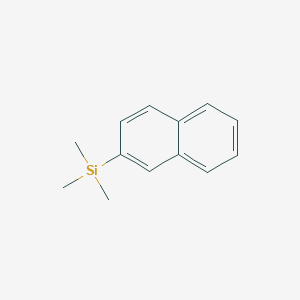
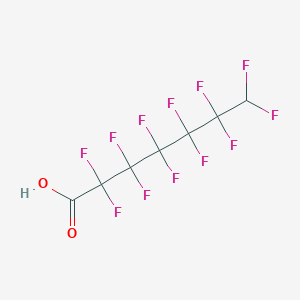
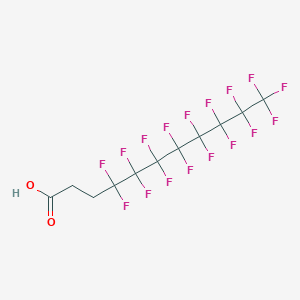
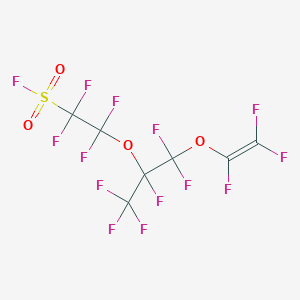
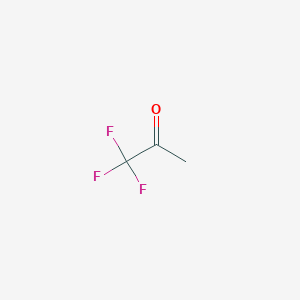
![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)
